molecular formula C22H19N5O3 B2908924 8-((furan-2-ylmethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476480-33-8

8-((furan-2-ylmethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2908924
CAS No.: 476480-33-8
M. Wt: 401.426
InChI Key: FIIFGSDNNJBLEA-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative with a methyl group at position 3, a naphthalen-1-ylmethyl substituent at position 7, and a (furan-2-ylmethyl)amino group at position 8. However, specific biological data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

IUPAC Name

8-(furan-2-ylmethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-26-19-18(20(28)25-22(26)29)27(21(24-19)23-12-16-9-5-11-30-16)13-15-8-4-7-14-6-2-3-10-17(14)15/h2-11H,12-13H2,1H3,(H,23,24)(H,25,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIFGSDNNJBLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CO3)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476480-33-8
Record name 8-((2-FURYLMETHYL)AMINO)-3-ME-7-(1-NAPHTHYL-ME)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((furan-2-ylmethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the furan and naphthalene groups through nucleophilic substitution and amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistency and efficiency in the synthesis process. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-((furan-2-ylmethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

8-((furan-2-ylmethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((furan-2-ylmethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Structural Comparison with Analogous Purine-2,6-dione Derivatives

Position 7 Substituents

The naphthalen-1-ylmethyl group at position 7 distinguishes the target compound from analogs. Key comparisons include:

  • Linagliptin : Features a but-2-yn-1-yl group at position 7, enhancing metabolic stability and selectivity for DPP-4 inhibition .
  • 7-Butyl-8-[(2-furylmethyl)amino]-3-methyl-1H-purine-2,6-dione: Substitutes a butyl group at position 7, reducing steric bulk compared to naphthalenylmethyl .
  • 1,3-Dimethyl-7-(3-methylbenzyl)-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione: Uses a 3-methylbenzyl group, balancing lipophilicity and aromatic interactions .
Position 8 Substituents

The (furan-2-ylmethyl)amino group at position 8 contrasts with:

  • Linagliptin’s 3-aminopiperidin-1-yl group: A cyclic amine that facilitates hydrogen bonding and target engagement in DPP-4 .
  • 8-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6-dione : Incorporates a piperidinyloxy moiety, altering electronic and steric profiles .
  • Caffeine derivatives (e.g., 3j, 3m) : Pyridinyloxy groups at position 8 eliminate central nervous system activity while retaining analgesia .

Impact: The furanmethylamino group may offer moderate hydrogen-bonding capacity and conformational flexibility, differing from rigid cyclic amines or bulky aromatic substituents.

Comparative Physicochemical Data

Compound Name Position 7 Substituent Position 8 Substituent Molecular Formula Average Mass Evidence Reference
Target Compound Naphthalen-1-ylmethyl (Furan-2-ylmethyl)amino C₂₂H₂₁N₅O₃ 403.44 -
7-Butyl-8-[(2-furylmethyl)amino]-3-methyl-1H-purine-2,6-dione Butyl (Furan-2-ylmethyl)amino C₁₅H₁₉N₅O₃ 317.35
Linagliptin But-2-yn-1-yl 3-Aminopiperidin-1-yl C₂₅H₂₈N₈O₂ 472.54
1,3-Dimethyl-7-(3-methylbenzyl)-8-[(tetrahydrofuran-2-ylmethyl)amino]-1H-purine-2,6-dione 3-Methylbenzyl (Tetrahydrofuran-2-ylmethyl)amino C₂₂H₂₇N₅O₄ 425.49

Key Observations :

  • The target compound’s naphthalenylmethyl group increases molecular mass by ~86 Da compared to the butyl analog .
  • Linagliptin’s piperidinyl group contributes to higher polarity and enzymatic target engagement .

Biological Activity

8-((furan-2-ylmethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione, with the CAS number 476480-33-8, is a purine derivative that has garnered attention for its potential biological activities. This compound exhibits a complex structure that suggests multiple avenues for biological interaction, particularly in anticancer and anti-inflammatory contexts.

Chemical Structure

The molecular formula of the compound is C22H19N5O3, with a molecular weight of 401.42 g/mol. The structural features include:

  • A furan ring which may contribute to its biological activity through π–π stacking interactions.
  • A naphthalene moiety that enhances hydrophobic interactions with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against human breast adenocarcinoma cells (MCF-7). In vitro studies have shown that it has a notable cytotoxic effect on these cell lines, with an IC50 value indicating effective inhibition of cell proliferation. The mechanism appears to involve the inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation and is a well-known target in cancer therapy .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. It was found to inhibit albumin denaturation, a key process in inflammation, and showed comparable efficacy to diclofenac sodium, a standard anti-inflammatory drug. The IC50 value for this activity suggests that it could serve as a viable alternative or adjunct therapy in inflammatory conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies underscore the importance of specific functional groups in enhancing biological activity. The presence of the furan and naphthalene rings are critical for binding interactions with target proteins. Molecular docking studies have revealed strong binding affinity due to multiple interactions including hydrogen bonding and hydrophobic contacts .

Case Studies and Experimental Findings

StudyBiological ActivityMethodologyKey Findings
AnticancerMCF-7 Cell Line AssaySignificant cytotoxicity with IC50 < 100 µg/mL
Anti-inflammatoryAlbumin Denaturation AssayComparable efficacy to diclofenac sodium
Molecular DockingIn silico AnalysisDocking score of 7.299 kCal/mol indicating strong binding affinity

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